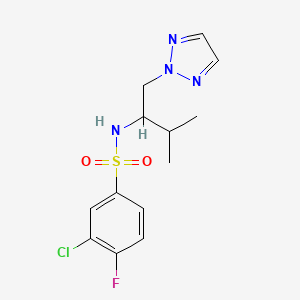

3-chloro-4-fluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

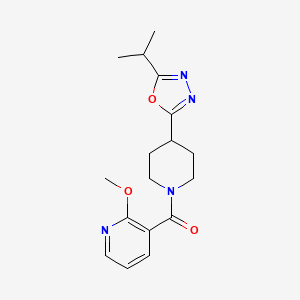

The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonamide group (-SO2NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a fluorobenzene group (a benzene ring with a fluorine atom attached). These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring and the triazole ring could potentially make the compound relatively stable. The electronegative fluorine atom could create a polar bond with the adjacent carbon atom, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the compound could participate in further reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and boiling point .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds, including variations with chloro and fluoro substitutions on the benzenesulfonamide moiety, have shown promising in vitro antitumor activities against a range of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The efficacy of these compounds is highlighted by their low micromolar GI50 levels, indicating potent inhibitory effects on cancer cell proliferation (Sławiński et al., 2012).

COX-2 Inhibition

Research into the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, has identified sulfonamide derivatives as effective inhibitors. The structural modification of these compounds, including the introduction of fluorine atoms, has been shown to significantly enhance COX-2 selectivity and potency. This has implications for developing new therapeutic agents for conditions like rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds, including those with fluorine substitutions, have been investigated for their ability to inhibit carbonic anhydrases, enzymes critical for maintaining pH balance in tissues and involved in various physiological processes. The inhibition of carbonic anhydrases by these compounds, particularly the isoforms I and II, is of interest for therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of edema (Bilginer et al., 2019).

Molecular Structure Analysis

Studies on the molecular structures of sulfonamide derivatives have contributed to understanding the intermolecular interactions that influence compound stability and reactivity. Such analyses are vital for designing more effective drugs by elucidating how structural variations impact biological activity (Bats et al., 2001).

Antiviral and Antimicrobial Applications

Sulfonamide derivatives have also been explored for their antiviral and antimicrobial properties. Research into novel sulfonamide compounds has indicated moderate to high activity against HIV and certain cancers, showcasing the potential for these compounds to be developed into new therapeutic agents for infectious and malignant diseases (Brzozowski, 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN4O2S/c1-9(2)13(8-19-16-5-6-17-19)18-22(20,21)10-3-4-12(15)11(14)7-10/h3-7,9,13,18H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJJLEKWABCNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)

![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)

![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)